6-Bromo-3-isopropyl-1H-indazole is a synthetic compound that belongs to the indazole class of chemicals. Indazoles are bicyclic compounds characterized by a fused indole and pyrazole structure. This particular compound features a bromine atom at the 6-position and an isopropyl group at the 3-position of the indazole ring, which influences its chemical behavior and potential applications.
6-Bromo-3-isopropyl-1H-indazole can be synthesized through various chemical reactions involving starting materials that contain the indazole framework. The compound is not typically found in nature but can be produced in laboratory settings for research purposes.
This compound is classified as an organic bromine compound, specifically a halogenated indazole derivative. It may also be categorized under pharmaceuticals or agrochemicals depending on its applications.
The synthesis of 6-Bromo-3-isopropyl-1H-indazole can be achieved through several methods, including:
The choice of solvents, temperature, and reaction conditions (such as time and concentration) are critical for optimizing yield and purity. For example, using polar aprotic solvents often enhances nucleophilicity during substitution reactions.
The molecular structure of 6-Bromo-3-isopropyl-1H-indazole can be represented as follows:
The structure consists of a five-membered pyrazole ring fused to a six-membered benzene-like ring (indole), with specific substituents that affect its reactivity.
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, which provide insights into its conformation and interactions.
6-Bromo-3-isopropyl-1H-indazole may participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts play significant roles in determining the outcome of these reactions.
While specific biological mechanisms for 6-Bromo-3-isopropyl-1H-indazole are not well-documented, compounds within the indazole class often exhibit pharmacological activity. Potential mechanisms may include:
Research into similar compounds suggests that modifications at specific positions on the indazole ring significantly influence biological activity and potency.
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into stability under varying temperatures.
6-Bromo-3-isopropyl-1H-indazole has potential applications in:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—has established itself as a privileged scaffold in medicinal chemistry due to its exceptional capacity for target modulation across diverse therapeutic areas. This versatile heterocycle predominantly exists in the thermodynamically stable 1H-tautomeric form, providing a robust platform for structural diversification [3]. The significance of indazole derivatives in pharmaceutical development is substantiated by several FDA-approved therapeutics, including niraparib (an anticancer agent targeting ovarian, fallopian tube, and peritoneal cancers), pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), and anti-inflammatory drugs bendazac and benzydamine [3]. These clinically validated molecules underscore the pharmacological relevance of the indazole core in addressing complex disease mechanisms.
Table 1: Clinically Developed Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Primary Indications | Key Structural Features |
---|---|---|---|
Niraparib | Antineoplastic | Ovarian cancer, Breast cancer, Prostate cancer | 1H-Indazole core with piperidine substitution |
Pazopanib | Tyrosine Kinase Inhibitor | Renal cell carcinoma | 1H-Indazole with sulfonamide moiety |
Benzydamine | Anti-inflammatory | Musculoskeletal pain, Post-surgical inflammation | 1H-Indazole with dimethylaminoethoxy substitution |
Bendazac | Anti-inflammatory, Anticataract | Ocular inflammation, Cataracts | 1H-Indazole with benzyl substitution |
The synthetic accessibility of diversely substituted indazoles significantly contributes to their prominence in drug discovery. Contemporary synthetic methodologies enable precise functionalization at multiple positions on the indazole scaffold through transition metal-catalyzed reactions, reductive cyclizations, and cycloaddition strategies [3]. For instance, 6-bromo-3-isopropyl-1H-indazole serves as a crucial synthetic intermediate in constructing more complex molecules through selective cross-coupling reactions at the brominated position, while the isopropyl group provides steric directionality. This compound exemplifies how strategically substituted indazoles facilitate lead optimization processes by serving as molecular platforms for further derivatization. Its documented applications include serving as a precursor in synthesizing PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where the bromine atom enables late-stage diversification through transition metal-catalyzed couplings [1] . Additionally, the commercial availability of protected derivatives like tert-butyl 6-bromo-3-isopropyl-1H-indazole-1-carboxylate (CAS 1408088-12-9) highlights its established role in medicinal chemistry workflows . The structural adaptability of this brominated, alkyl-substituted indazole scaffold allows medicinal chemists to strategically modulate physicochemical properties while exploring structure-activity relationships around the indazole core.
The deliberate incorporation of bromine at the C6 position and an isopropyl group at C3 creates a synergistic combination of electronic and steric effects that profoundly influence molecular recognition, metabolic stability, and synthetic utility. The bromine atom serves as a versatile pharmacophore element and synthetic handle that significantly enhances the compound's value in medicinal chemistry. Functioning as a substantial halogen substituent, bromine exerts both steric and electronic effects on the indazole core. The electron-withdrawing nature of bromine modulates the electron density distribution across the aromatic system, potentially enhancing hydrogen bonding capabilities and influencing π-π stacking interactions with biological targets. Bromine's presence at the C6 position significantly enhances the compound's capacity for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling efficient generation of structurally diverse analogs during structure-activity relationship (SAR) exploration [1] . This synthetic versatility transforms 6-bromo-3-isopropyl-1H-indazole into a molecular platform for constructing complex pharmaceutical candidates.
The isopropyl moiety at C3 represents a strategically selected alkyl substituent that significantly influences the compound's conformational preferences and intermolecular interactions. As a moderately bulky, hydrophobic group, the isopropyl substituent enhances lipid solubility and membrane permeability, factors critical for cellular uptake and oral bioavailability. The steric bulk of the isopropyl group (measured by Taft steric parameter Es = -1.54) provides conformational restriction around the indazole C3 position, potentially pre-organizing the molecule for optimal target binding . This substituent demonstrates calculated logP contributions of approximately +1.5, substantially increasing the overall lipophilicity compared to unsubstituted indazole (logP = +0.8) . The hydrophobic character facilitates favorable van der Waals interactions within protein binding pockets, while the branched topology provides distinct steric complementarity compared to linear alkyl chains like n-propyl or n-butyl. Quantum mechanical analyses indicate that the isopropyl group's electron-donating inductive effect (+I effect) increases electron density at N1, potentially enhancing hydrogen bond donor capability—a crucial pharmacophoric feature for kinase inhibition where indazoles frequently interact with hinge regions [3].
Table 2: Electronic and Steric Contributions of Substituents in 6-Bromo-3-isopropyl-1H-indazole
Structural Feature | Electronic Contribution | Steric Contribution | Biological Impact | Synthetic Utility |
---|---|---|---|---|
C6 Bromine | σₚ⁺ = +0.91 (Strong electron-withdrawing) | Moderate steric bulk (van der Waals radius 1.85Å) | Enhances binding through halogen bonding; Modulates electron density | Enables cross-coupling reactions (Suzuki, Sonogashira) |
C3 Isopropyl | σₚ = -0.19 (Weak electron-donating) | High steric demand (Es = -1.54) | Increases lipophilicity (ΔlogP ≈ +1.5); Provides hydrophobic interactions | Directs electrophilic substitution; Influences regioselectivity in metalation |
The combined steric and electronic effects of these substituents create a distinctive molecular recognition profile. Bromine's polarizability facilitates halogen bonding interactions with carbonyl oxygen atoms and other electron donors in biological targets, contributing to binding affinity and selectivity. This effect is particularly valuable in kinase inhibition, where halogen bonding complements conventional hydrogen bonding networks [3]. Molecular docking studies of structurally similar compounds demonstrate that the bromine atom at C6 frequently engages in orthogonal interactions with backbone carbonyl groups in ATP-binding sites, while the isopropyl group occupies adjacent hydrophobic pockets inaccessible to bulk water [3] [6]. The compound's calculated polar surface area (approximately 45 Ų) and moderate lipophilicity (cLogP ≈ 3.2) position it within desirable physicochemical space for central nervous system exposure and oral absorption, though specific values depend on computational methods employed [7].
The strategic placement of these substituents creates a complementary molecular architecture that balances synthetic versatility with target engagement potential. The bromine atom serves as both a pharmacophore and a chemical handle for diversification, while the isopropyl group provides defined three-dimensionality and lipophilicity essential for penetrating biological membranes and engaging with hydrophobic protein domains. This combination exemplifies contemporary structure-based design principles applied to heterocyclic scaffolds in medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0